molecular formula C14H10O4 B11870106 2-Phenylbenzo[d][1,3]dioxole-4-carboxylic acid

2-Phenylbenzo[d][1,3]dioxole-4-carboxylic acid

Cat. No.: B11870106
M. Wt: 242.23 g/mol
InChI Key: VJRJSWUGHKVNSE-UHFFFAOYSA-N
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Description

2-Phenylbenzo[d][1,3]dioxole-4-carboxylic acid is an organic compound with the molecular formula C14H10O4 and a molecular weight of 242.23 g/mol This compound features a benzo[d][1,3]dioxole core structure, which is a common motif in various natural products and synthetic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylbenzo[d][1,3]dioxole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-phenylphenol with phthalic anhydride in the presence of a Lewis acid catalyst can yield the desired product . Another approach involves the use of palladium-catalyzed arylation reactions to construct the benzo[d][1,3]dioxole core .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Phenylbenzo[d][1,3]dioxole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield benzoic acid derivatives, while reduction can produce benzyl alcohol derivatives .

Biological Activity

2-Phenylbenzo[d][1,3]dioxole-4-carboxylic acid is an organic compound with the molecular formula C14H10O4C_{14}H_{10}O_{4} and a molecular weight of 242.23 g/mol. This compound features a unique benzodioxole framework that includes a phenyl group and a carboxylic acid functional group, contributing to its diverse biological activities and potential applications in medicinal chemistry.

Structural Characteristics

The structural composition of this compound is notable for its two fused aromatic rings and the presence of a carboxylic acid group. This structure allows for various chemical reactions, including esterification and acylation, which can lead to the synthesis of derivatives with enhanced biological properties.

Biological Activities

Research has indicated that this compound exhibits several significant biological activities:

Antioxidant Activity

The compound has been evaluated for its antioxidant potential using assays such as the DPPH-scavenging assay. Compounds related to this structure have shown notable abilities to scavenge free radicals, indicating potential therapeutic benefits in oxidative stress-related conditions .

Antimicrobial Properties

Derivatives of this compound have demonstrated antimicrobial activity against various bacterial strains. For instance, catechol derivatives are known for their metal-chelating properties that enhance iron uptake in bacteria, making them effective in antibiotic delivery systems.

Anti-Diabetic Effects

Recent studies have highlighted the anti-diabetic potential of benzodioxole derivatives. In vivo experiments showed that certain compounds significantly reduced blood glucose levels in diabetic mice models. For example, one derivative displayed an IC50 value of 0.68 µM against α-amylase, suggesting its efficacy as an antidiabetic agent .

Anti-Cancer Activity

The compound has also been investigated for its anti-cancer properties. In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines while exhibiting minimal toxicity to normal cells. This selective activity positions it as a promising candidate for cancer therapeutics .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound and its derivatives:

Study Focus Findings
Antioxidant ActivityShowed significant DPPH radical scavenging ability.
LDLR ExpressionInhibitory activity on PCSK9/LDLR PPI with a rate of 45.1% at 10 µM concentration.
Anti-DiabeticReduced blood glucose from 252.2 mg/dL to 173.8 mg/dL in diabetic mice after treatment.
Anti-CancerEffective against multiple cancer cell lines with IC50 values between 26–65 µM.

Properties

Molecular Formula

C14H10O4

Molecular Weight

242.23 g/mol

IUPAC Name

2-phenyl-1,3-benzodioxole-4-carboxylic acid

InChI

InChI=1S/C14H10O4/c15-13(16)10-7-4-8-11-12(10)18-14(17-11)9-5-2-1-3-6-9/h1-8,14H,(H,15,16)

InChI Key

VJRJSWUGHKVNSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2OC3=CC=CC(=C3O2)C(=O)O

Origin of Product

United States

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